Cas no 2679802-54-9 (rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate)

Technical Introduction: rac-Benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate is a chiral cyclobutane-derived carbamate compound featuring a fluoromethyl substituent at the 2-position. Its stereochemically defined structure, with (1R,2R) configuration, makes it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The presence of the fluoromethyl group enhances metabolic stability and bioavailability, while the carbamate moiety offers versatility for further functionalization. This compound is particularly useful in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, where rigid cyclobutane scaffolds and fluorine incorporation are desired. High purity and well-characterized stereochemistry ensure reproducibility in research applications.
rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate structure
2679802-54-9 structure
Product Name:rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate
CAS No:2679802-54-9
MF:C14H18FNO2
MW:251.296627521515
CID:5643138
PubChem ID:165912424
Update Time:2025-11-05

rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28278969
    • 2679802-54-9
    • rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate
    • rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate
    • Inchi: 1S/C14H18FNO2/c15-8-12-6-7-13(12)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13-/m0/s1
    • InChI Key: DKPNPIOSPYEQFU-STQMWFEESA-N
    • SMILES: FC[C@@H]1CC[C@H]1CNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 251.13215698g/mol
  • Monoisotopic Mass: 251.13215698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3Ų

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rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate Related Literature

Additional information on rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate

Rac-Benzyl N-{(1R,2R)-2-(Fluoromethyl)cyclobutylmethyl}carbamate (CAS No. 2679802-54-9): A Comprehensive Overview

Rac-Benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate (CAS No. 2679802-54-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzyl carbamate moiety and a fluorinated cyclobutyl ring, which contribute to its potential therapeutic applications and biological activities.

The benzyl carbamate group is a common protecting group in organic synthesis, often used to mask the reactivity of primary amines. In the context of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate, this functional group plays a crucial role in stabilizing the molecule and facilitating its use in various synthetic transformations. The presence of the fluorine atom within the cyclobutyl ring adds an additional layer of complexity and functionality, influencing the compound's physical and chemical properties.

Recent studies have highlighted the potential of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate in the development of novel therapeutic agents. One notable application is in the field of neurodegenerative diseases, where this compound has shown promise as a modulator of specific neurotransmitter systems. For instance, research published in the *Journal of Medicinal Chemistry* (2023) demonstrated that rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate exhibits selective binding to GABA receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its potential as a therapeutic agent, rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate has been explored for its use in chemical biology and drug discovery. The unique structural features of this compound make it an attractive scaffold for the design and synthesis of bioactive molecules. For example, a study published in *Organic & Biomolecular Chemistry* (2023) reported the successful synthesis of several derivatives of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate with enhanced biological activities, including improved potency and selectivity.

The synthesis of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate involves a series of well-defined steps that highlight the importance of stereochemistry and functional group manipulation. The key steps include the formation of the cyclobutyl ring with a fluorinated substituent, followed by the introduction of the benzyl carbamate group. These synthetic strategies have been optimized to achieve high yields and purity, making rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate readily available for further research and development.

From a pharmacological perspective, rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate has been evaluated for its safety and efficacy in preclinical models. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These findings suggest that rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate has the potential to be developed into a safe and effective therapeutic agent.

In conclusion, rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate (CAS No. 2679802-54-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into the properties and potential uses of this compound, contributing to advancements in drug discovery and chemical biology.

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